4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a tetrahydropyridine ring. It serves as a fundamental scaffold in various scientific research applications, particularly in medicinal chemistry. Derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine are investigated for their potential biological activities, including acting as inhibitors of Mycobacterium tuberculosis pantothenate synthetase [], c-Met inhibitors [], and potassium channel TASK-1 [].
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine structure. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of various protein kinases, including c-Met. The molecular formula for this compound is , and it is often encountered in its hydrochloride salt form for enhanced solubility and stability.
This compound is classified within the broader category of pyrazoles and pyridines, which are known for their diverse biological activities. It has been synthesized and studied in various research settings, particularly in the context of cancer therapy due to its inhibitory effects on specific kinase pathways. The compound's unique structure allows for interactions that can modulate biological processes, making it a subject of interest in drug design and development.
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. Common synthetic routes include:
Recent studies have reported successful synthesis using structure-based design approaches to optimize yields and selectivity for desired derivatives .
The molecular structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine features a saturated bicyclic system with distinct nitrogen atoms contributing to its heterocyclic nature. Key structural characteristics include:
Crystallographic studies have shown that this compound adopts specific conformations influenced by intermolecular hydrogen bonding and π-π interactions .
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine participates in various chemical reactions relevant to medicinal chemistry:
These reactions are crucial for developing derivatives with enhanced pharmacological profiles .
The mechanism of action for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a kinase inhibitor involves binding to the active site of target kinases such as c-Met. This binding inhibits phosphorylation processes critical for cancer cell proliferation and survival.
Key points regarding its mechanism include:
The physical properties of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases during synthesis or storage .
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine has several notable applications in scientific research:
Research continues to expand on its therapeutic potential and mechanisms of action across different biological systems .
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine represents a privileged bicyclic scaffold in medicinal chemistry, merging the hydrogen-bonding capacity of pyrazole with the structural flexibility of piperidine. Its synthesis and functionalization demand precise regiochemical control to access pharmacologically relevant derivatives.
Regioselectivity is paramount in constructing the fused pyrazolo-pyridine core. Two dominant strategies prevail:
1,3-Dicarbonyl Cyclization: Piperidin-4-one derivatives serve as precursors, reacting with dialkyl acetone-1,3-dicarboxylates (e.g., dimethyl acetone-1,3-dicarboxylate) to form 1,3-dicarbonyl intermediates. Subsequent acid- or base-catalyzed cyclocondensation with hydrazines (e.g., hydrazine hydrate, methylhydrazine) affords the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. This method reliably yields the 1-unsubstituted core but requires optimization to control mono- versus di-substitution on nitrogen [4] [6].
Enaminone Pathway: Piperidine-derived enaminones offer an alternative entry. Reaction with hydrazines enables direct ring closure via nucleophilic attack of the hydrazine nitrogen onto the enone system, followed by dehydration. This route often provides better control over N1-substitution if N-monosubstituted hydrazines are employed [4].
Table 1: Key Regioselective Cyclization Methods for Core Assembly
Precursor Type | Cyclizing Agent | Key Conditions | Regiochemical Outcome | Primary Reference |
---|---|---|---|---|
1,3-Dicarbonyl Piperidine | Hydrazine Hydrate | Reflux, Ethanol/Acetic Acid | 1H-Unsubstituted Core | [4] |
1,3-Dicarbonyl Piperidine | Methylhydrazine | Reflux, Toluene | 1-Methyl-Substituted Core | [4] |
Enaminone | Phenylhydrazine | Microwave, Solvent-Free | 1-Phenyl-Substituted Core | [6] |
Elaborating the core scaffold into pharmacologically active compounds necessitates robust multi-step sequences enabling diverse substitution patterns:
Core N1-Alkylation/Arylation: The secondary amine within the pyrazole ring (N1) is readily alkylated or arylated. Common protocols use alkyl/aryl halides, sulfonates, or carbonylating agents (e.g., carbamoyl chlorides, chloroformates) under basic conditions (e.g., potassium carbonate, sodium bicarbonate, triethylamine) in polar aprotic solvents like N,N-dimethylformamide or acetonitrile. This allows installation of groups like benzyl, isopropyl, or carboxamide functionalities [4] [7] [8].
C3 Functionalization: Position C3 is electrophilic and amenable to derivatization.
Table 2: Common Multi-Step Routes to Functionalized Derivatives
Target Position | Core Precursor | Reagents/Conditions | Key Product Examples | Reference |
---|---|---|---|---|
N1 | 1H-Core | R-X (Halide), K₂CO₃, DMF, 80°C | 1-Isopropyl, 1-Benzyl derivatives | [4] [8] |
C3 | 1H- or 1-Protected Core | Aryl Isocyanate, DCM, RT | N-Aryl-3-carboxamides (e.g., N-(3-methylphenyl)carboxamide) | [7] |
C3 | 3-Bromo-1-Protected Core | Heteroaryl-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, Δ | 3-(Thiophen-2-yl) derivatives | [8] |
N7 | 1-Protected-7-Boc-Core | HCl/Dioxane, then R-COCl, TEA, DCM | 7-Acyl derivatives (e.g., 7-Acetyl) | [4] [6] |
Traditional thermal cyclizations and functionalizations can suffer from long reaction times, variable yields, and byproduct formation. Advanced methodologies address these limitations:
Microwave-Assisted Synthesis: Significantly reduces reaction times and improves yields for cyclization and coupling steps. Enaminone cyclization with hydrazines under solvent-free microwave irradiation achieves near-quantitative yields within minutes compared to hours under conventional heating [6]. Similarly, Suzuki-Miyaura couplings at C3 proceed efficiently under microwave irradiation, enhancing reaction rates and purity [8].
Palladium Catalysis: Essential for constructing complex C3-aryl/heteroaryl derivatives. Pd(0) catalysts like bis(triphenylphosphine)palladium(II) dichloride or Pd(II) catalysts like palladium acetate efficiently mediate Suzuki-Miyaura couplings between C3-brominated scaffolds and (hetero)arylboronic acids. Precise ligand selection and base choice (e.g., sodium carbonate, cesium carbonate) are critical for high conversion and minimal protodebromination [6] [8].
Acid/Base Catalysis Optimization: Lewis acids (e.g., zinc chloride) or specific bases (e.g., lithium hydroxide, lithium hexamethyldisilazide) are employed to improve reaction kinetics and regioselectivity in cyclocondensations and N-functionalizations. For instance, lithium hydroxide catalysis enhances the hydrolysis of esters during carboxamide synthesis routes [6].
Strategic incorporation of pharmacophoric elements onto the core scaffold generates diverse bioactive hybrids:
Aryl Semicarbazide Hybrids: Coupling the core (typically via C3 carboxylic acid derivatives or direct reaction with isocyanates) with aryl semicarbazides yields potent kinase inhibitors. For example, structure-based design led to hybrid derivatives like 8c (N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide), exhibiting low nanomolar inhibition of c-Met kinase (IC₅₀ = 68 nM) and high selectivity (>50-fold against other kinases). This hybrid leveraged hydrophobic tert-butyl groups and hydrogen-bonding semicarbazide motifs for optimal target binding [1].
Heterocyclic Appendages: Introducing heterocycles (thiophene, pyridine, furan) at C3 or N1 significantly modulates biological activity and pharmacokinetic properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0